4-Bromo-1,2-dihydroacenaphthylene
Description
Properties
CAS No. |
4657-98-1 |
|---|---|
Molecular Formula |
C12H9Br |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
4-bromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
DSWXRFLBTHXQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dihydroacenaphthylene typically involves the bromination of 1,2-dihydroacenaphthylene. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dihydroacenaphthylene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.
Reduction: Formation of 1,2-dihydroacenaphthylene.
Scientific Research Applications
4-Bromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .
Comparison with Similar Compounds
Positional and Halogenation Isomers
- 5,6-Dibromo-1,2-dihydroacenaphthylene (C₁₂H₈Br₂): This compound shares the dihydroacenaphthylene core but features bromine at positions 5 and 5. The additional bromine increases molecular weight (312 g/mol vs. ~229 g/mol for the mono-bromo analog) and enhances electrophilic substitution resistance due to electron-withdrawing effects. It is used in cross-coupling reactions and as a precursor for optoelectronic materials .
- 5-Bromo-1,2-dihydroacenaphthylene: A mono-bromo analog with bromine at position 5. Compared to the 4-bromo isomer, the substitution pattern alters conjugation and reactivity. For example, bromine at position 4 may direct electrophiles to adjacent positions more strongly due to resonance effects.
Table 1: Comparison of Brominated Dihydroacenaphthylenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 4-Bromo-1,2-dihydroacenaphthylene | C₁₂H₉Br | ~229 | Organic synthesis, intermediates |
| 5,6-Dibromo-1,2-dihydroacenaphthylene | C₁₂H₈Br₂ | 312 | Optoelectronic materials |
Halogenated Benzene Derivatives
- 4-Bromo-1,2-Dimethylbenzene (C₈H₉Br) :
A simpler aromatic compound with bromine and two methyl groups. The absence of a fused ring system reduces rigidity and conjugation, lowering melting and boiling points compared to dihydroacenaphthylenes. It is less reactive in cross-coupling reactions due to weaker C-Br bond polarization . - 4-Bromo-1,2-dichlorobenzene (C₆H₃BrCl₂) :
This trihalogenated benzene derivative exhibits steric hindrance and strong electron-withdrawing effects, making it a potent intermediate in agrochemicals. Unlike dihydroacenaphthylene, its planar structure facilitates π-π stacking in crystal engineering .
Table 2: Halogenated Aromatic Compounds
| Compound | Molecular Formula | Key Differences from this compound |
|---|---|---|
| 4-Bromo-1,2-Dimethylbenzene | C₈H₉Br | Simpler structure, lower conjugation, reduced thermal stability |
| 4-Bromo-1,2-dichlorobenzene | C₆H₃BrCl₂ | Planar geometry, trihalogenation enhances electrophilicity |
Oxygen-Substituted Bromoarenes
- 4-Bromo-1,2-methylenedioxybenzene and 4-Bromo-1,2-dimethoxybenzene :
These compounds feature electron-donating oxygen substituents (methylenedioxy or methoxy groups) adjacent to bromine. The methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing fused ring system of dihydroacenaphthylene. This difference directs electrophilic substitutions to meta/para positions in oxygenated compounds versus ortho/para in dihydroacenaphthylene .
Heterocyclic Brominated Compounds
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: A brominated dihydropyrazolone with a nitrogen-containing heterocycle. In contrast, dihydroacenaphthylene’s hydrocarbon backbone favors applications in materials science .
Q & A
Basic: What are the established synthetic routes for preparing 4-bromo-1,2-dihydroacenaphthylene?
Methodological Answer:
The compound is typically synthesized via bromination of acenaphthene derivatives. For example:
- Direct Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., with benzoyl peroxide) in carbon tetrachloride at reflux. Monitor completion via TLC .
- Electrophilic Aromatic Substitution : Bromine (Br₂) in acetic acid or dichloromethane, with catalytic FeBr₃, though regioselectivity must be verified via NMR .
Key Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature data (if available) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, dihydro protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 234.997 (C₁₂H₉Br) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .
Basic: How can researchers determine the solubility and partition coefficient (log KOW) of this compound?
Methodological Answer:
- Solubility : Use the shake-flask method in solvents like DMSO, THF, or chloroform. Centrifuge saturated solutions and quantify via UV-Vis spectroscopy (λmax ~280 nm) .
- log KOW : Estimate via reverse-phase HPLC (C18 column) with a calibration curve of known log KOW standards .
Advanced: How can computational modeling resolve regioselectivity ambiguities in bromination reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction intermediates and transition states to predict bromination sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Hirshfeld Charge Analysis : Identify electron-rich aromatic regions prone to electrophilic attack .
- Experimental Cross-Validation : Compare computational predictions with XRD data .
Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and XRD-derived bond lengths .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .
- Crystallographic Refinement : Re-analyze XRD data with software like SHELX to resolve discrepancies .
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .
- Bioaccumulation : Estimate via quantitative structure-activity relationship (QSAR) models based on log KOW .
Advanced: What mechanistic insights govern its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : Optimize conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to substitute bromine with aryl/vinyl groups. Monitor via GC-MS .
- Radical Pathways : Use AIBN as initiator with tributyltin hydride for dehalogenation studies .
- Kinetic Analysis : Track reaction progress with in-situ IR spectroscopy to identify rate-determining steps .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- PPE : Use nitrile gloves, lab coat, and fume hood to minimize exposure. Refer to SDS for toxicity data (limited in , assume precautionary measures) .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
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